Cathodic Reduction Potential: Diethyl Cinnamylidenemalonate vs. Diethyl Benzalmalonate
In aqueous ethanolic solution (apparent pH 6.54), diethyl cinnamylidenemalonate exhibits a polarographic half-wave potential that is significantly more negative than that of the benzylidene analog diethyl benzalmalonate (E½₂ = –1.4 V) [1]. This indicates a higher electron density on the conjugated system and greater resistance to cathodic reduction, directly reflecting the electronic effect of the extended styryl conjugation. [NOTE: The original 1966 paper provides exact E½ values in Table VI; the value for diethyl cinnamylidenemalonate alone is not reproduced in digitized excerpts. This evidence is therefore cross-study comparable, and exact V values should be obtained from the primary source for a definitive head-to-head comparison.]
| Evidence Dimension | Polarographic half-wave reduction potential (E½) |
|---|---|
| Target Compound Data | E½ more negative than diethyl benzalmalonate (exact value to be retrieved from Can. J. Chem. 1966, Table VI) |
| Comparator Or Baseline | Diethyl benzalmalonate (CAS 5292-53-5), E½₂ = –1.4 V |
| Quantified Difference | Qualitative: ΔE½ > 0 (more negative for target) |
| Conditions | Aqueous ethanol, apparent pH 6.54, dropping mercury electrode vs. reference |
Why This Matters
A more negative reduction potential implies distinct electron-accepting capability, which is crucial when selecting a malonate building block for redox-driven or electrosynthetic processes.
- [1] Polarographic half-wave potentials of some β-nitrostyrenes and related compounds. Can. J. Chem. 44, 1507–1513 (1966). DOI: 10.1139/v66-153. View Source
